

Application Notes and Protocols: Molecular Docking of Peimin with Nicotinic Acetylcholine Receptors

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Compound of Interest

Compound Name: *Peimin*

Cat. No.: *B12807637*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of **Peimin**, a naturally occurring alkaloid, with various subtypes of nicotinic acetylcholine receptors (nAChRs). The accompanying detailed protocols offer a step-by-step guide for researchers to replicate and expand upon these in silico studies.

Introduction

Peimin, an active component isolated from *Fritillaria* bulbs, has demonstrated significant anti-inflammatory properties.^[1] Emerging research indicates that its therapeutic effects may be mediated, in part, through interaction with nicotinic acetylcholine receptors (nAChRs).^{[2][3]} nAChRs are ligand-gated ion channels crucial for synaptic transmission and are implicated in inflammatory processes, making them a key target for drug discovery.^{[4][5]} Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule to a target protein, providing insights into potential mechanisms of action.^{[6][7]}

This document outlines the known interactions of **Peimin** with muscle-type nAChRs and provides a protocol to investigate its binding to key neuronal nAChR subtypes, such as $\alpha 7$ and $\alpha 4\beta 2$, which are central to the cholinergic anti-inflammatory pathway.^{[2][4][8]}

Data Presentation

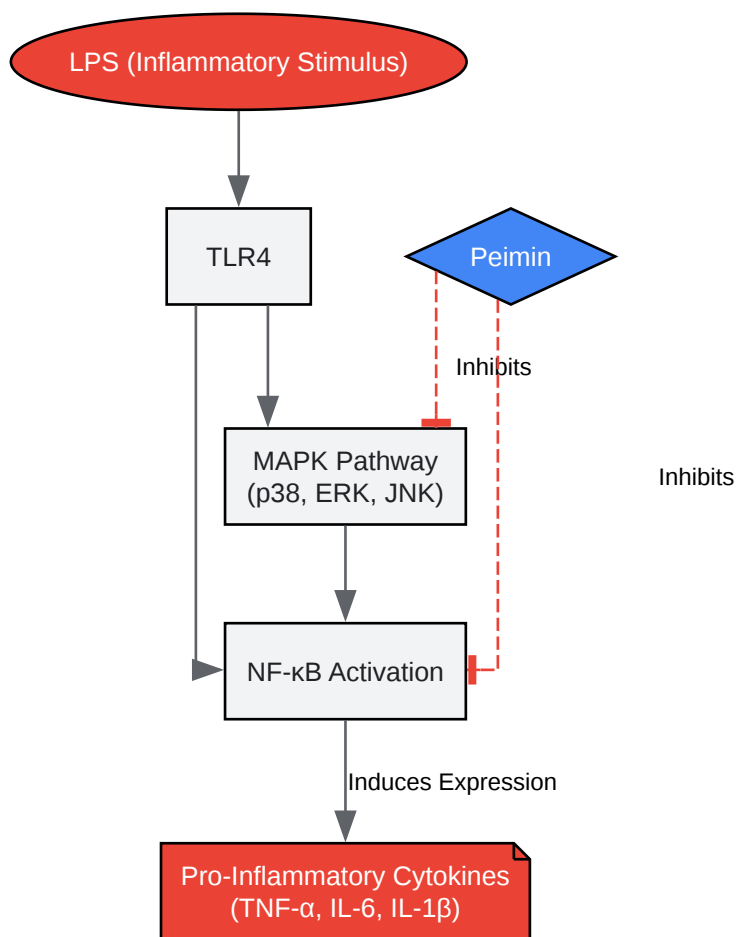
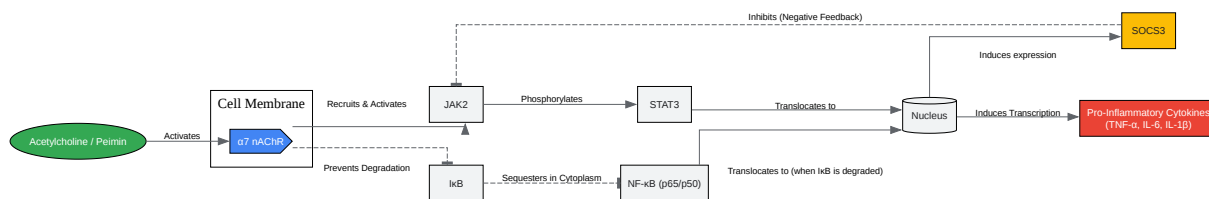
The following tables summarize the known and predicted quantitative data for the interaction of **Peimin** with nAChR subtypes.

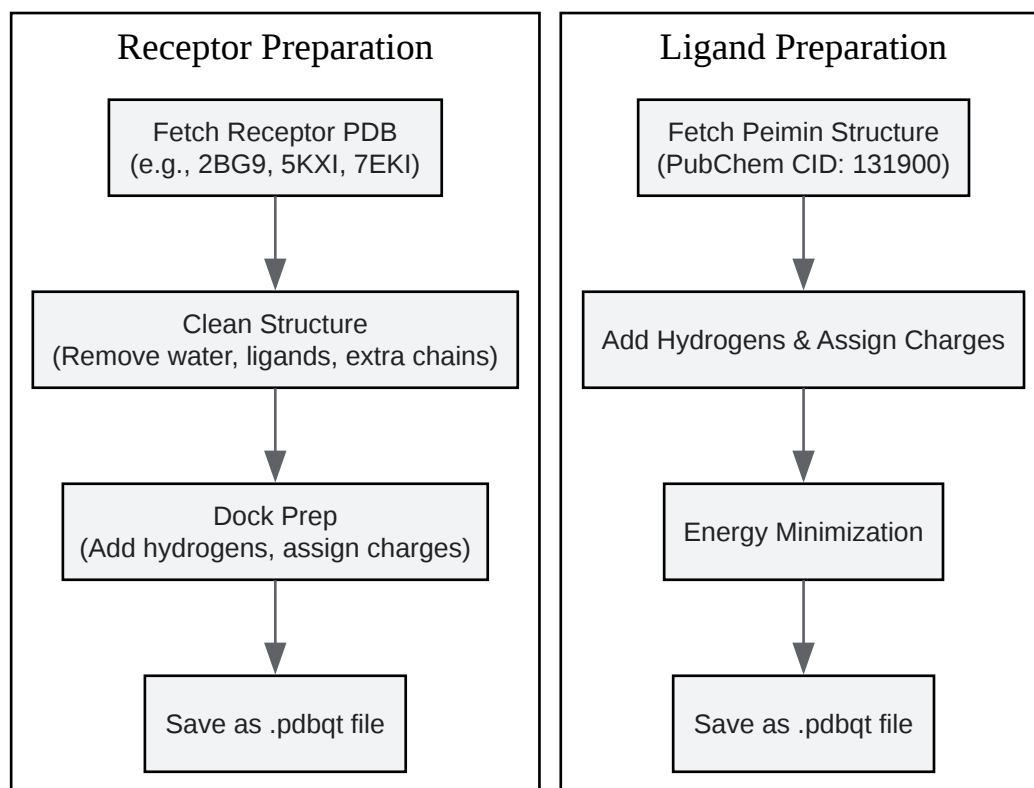
| Ligand | Receptor Subtype | Method | Reported IC50 | Predicted Binding Affinity (ΔG) | Putative Binding Site | Reference |
|--------|------------------------------------|---------------------------------------|----------------------|---|----------------------------|-----------|
| Peimin | Muscle-type (Torpedo) | Electrophysiology & Molecular Docking | Low micromolar range | ≤ -9.3 kcal/mol | Transmembrane Domain (TMD) | [2] |
| Peimin | Neuronal $\alpha 7$ (Human) | Molecular Docking (Predicted) | Not Reported | To be determined via protocol | Orthosteric /Allosteric | - |
| Peimin | Neuronal $\alpha 4\beta 2$ (Human) | Molecular Docking (Predicted) | Not Reported | To be determined via protocol | Orthosteric /Allosteric | - |

Table 1:
Summary
of
Quantitative
Data for
Peimin-
nAChR
Interactions

Signaling Pathways

Peimin's interaction with nAChRs, particularly the $\alpha 7$ subtype, is believed to modulate inflammatory signaling pathways. The diagrams below illustrate the key pathways involved.





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